molecular formula C13H16ClFN2O B7569959 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide

2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide

Cat. No. B7569959
M. Wt: 270.73 g/mol
InChI Key: ZVBOUTFOBZHOSA-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide, also known as CFMPA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CFMPA is a synthetic molecule that belongs to the class of acetamide compounds and has been synthesized using various methods.

Mechanism of Action

2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This results in the inhibition of the downstream signaling pathways, which are involved in various physiological processes such as synaptic plasticity, learning, and memory. The inhibition of mGluR5 has been shown to have neuroprotective effects in various animal models of neurological disorders.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide has been shown to have various biochemical and physiological effects. In animal models, 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against dopaminergic neuron loss. 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, making it a useful tool for studying the role of this receptor in various physiological processes. 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide has also been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development. However, 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide has some limitations for lab experiments. It is a synthetic compound, and its synthesis can be complex and time-consuming. 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide research. One potential direction is the development of 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide as a therapeutic agent for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is the use of 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide as a tool for studying the role of mGluR5 in various physiological processes. Additionally, the development of more efficient synthesis methods for 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide could facilitate its use in various experimental settings. Overall, 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide has significant potential for scientific research and drug development, and further studies are needed to fully understand its potential applications.

Synthesis Methods

2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloro-6-fluoroaniline with N-methylpyrrolidone in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with acetic anhydride and pyrrolidine to obtain 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug development. 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide has been shown to have neuroprotective effects in animal models of these diseases, making it a potential candidate for drug development.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c1-17(9-5-6-16-8-9)13(18)7-10-11(14)3-2-4-12(10)15/h2-4,9,16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBOUTFOBZHOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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